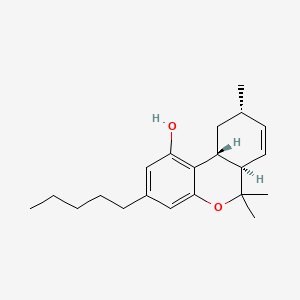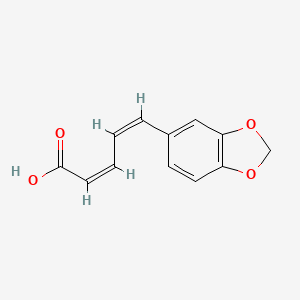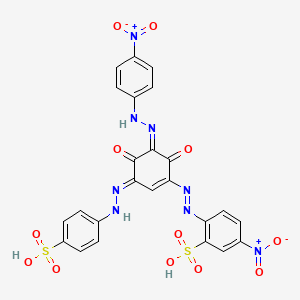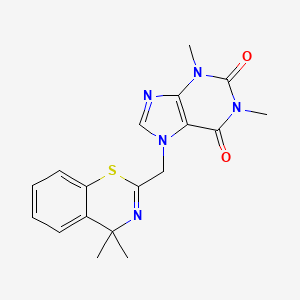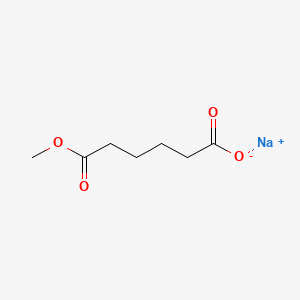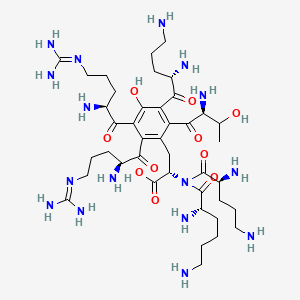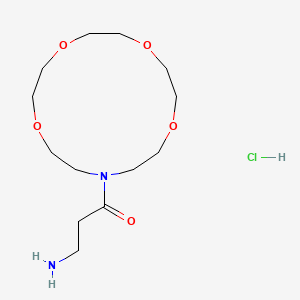
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is a chemical compound belonging to the piperazine class. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a cyclopentylphenyl group and a phenylmethyl group attached to the piperazine ring, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For the preparation of 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-piperazine, a common method involves the nucleophilic substitution reaction where piperazine reacts with 4-cyclopentylphenyl halide and phenylmethyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of piperazine derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the halide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the piperazine derivative.
Reduction: Reduced piperazine derivatives with hydrogenated nitrogen atoms.
Substitution: Piperazine derivatives with various substituents replacing the halide groups.
科学研究应用
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.
作用机制
The mechanism of action of piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Piperazine: The parent compound with a simple piperazine ring.
1-(4-Methylphenyl)piperazine: A derivative with a methylphenyl group.
1-(4-Chlorophenyl)piperazine: A derivative with a chlorophenyl group.
Uniqueness
Piperazine, 1-(4-cyclopentylphenyl)-4-(phenylmethyl)-, dihydrochloride is unique due to the presence of both cyclopentylphenyl and phenylmethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s binding affinity, selectivity, and overall activity in various applications.
属性
CAS 编号 |
113682-13-6 |
|---|---|
分子式 |
C22H30Cl2N2 |
分子量 |
393.4 g/mol |
IUPAC 名称 |
1-benzyl-4-(4-cyclopentylphenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C22H28N2.2ClH/c1-2-6-19(7-3-1)18-23-14-16-24(17-15-23)22-12-10-21(11-13-22)20-8-4-5-9-20;;/h1-3,6-7,10-13,20H,4-5,8-9,14-18H2;2*1H |
InChI 键 |
WEBHFRDVSTUNHP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


